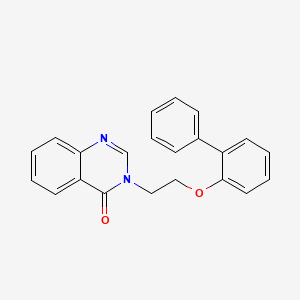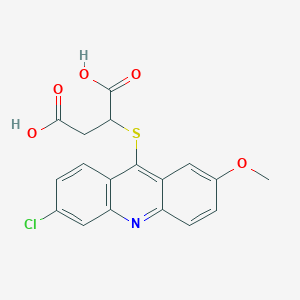
Uracil, 5-(dimethylamino)-6-ethyl-1-methyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uracil, 5-(dimethylamino)-6-ethyl-1-methyl-3-phenyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is of interest due to its unique structural modifications, which include dimethylamino, ethyl, methyl, and phenyl groups. These modifications can significantly alter the chemical and biological properties of the base molecule, making it a subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. . The reaction conditions often involve the use of strong bases or acids, high temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of such complex uracil derivatives may involve multi-step synthesis processes, often starting from simpler uracil compounds. The scalability of these methods depends on the efficiency of each step and the overall yield. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
Uracil, 5-(dimethylamino)-6-ethyl-1-methyl-3-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or alter existing ones.
Reduction: This can be used to modify the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating and arylating agents. The reaction conditions can vary widely but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while substitution reactions can introduce new alkyl or aryl groups .
Scientific Research Applications
Uracil, 5-(dimethylamino)-6-ethyl-1-methyl-3-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of uracil, 5-(dimethylamino)-6-ethyl-1-methyl-3-phenyl- involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes involved in nucleic acid metabolism, thereby affecting DNA and RNA synthesis . The pathways involved can include inhibition of thymidylate synthase, leading to disruption of DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known uracil derivative used in cancer treatment.
6-Azauracil: Another uracil derivative with potential antiviral properties.
1-Methyluracil: A simpler derivative used in various chemical studies.
Uniqueness
Uracil, 5-(dimethylamino)-6-ethyl-1-methyl-3-phenyl- is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
53727-42-7 |
|---|---|
Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
5-(dimethylamino)-6-ethyl-1-methyl-3-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H19N3O2/c1-5-12-13(16(2)3)14(19)18(15(20)17(12)4)11-9-7-6-8-10-11/h6-10H,5H2,1-4H3 |
InChI Key |
VWEDCFSFEZGSKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)N(C(=O)N1C)C2=CC=CC=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


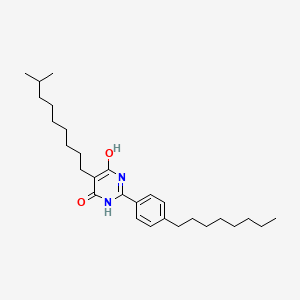
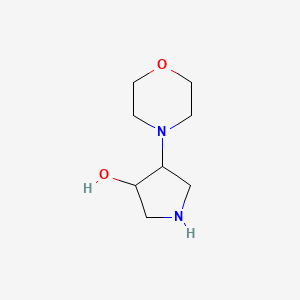
![5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12921109.png)
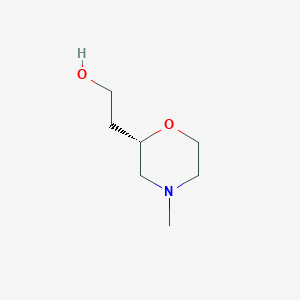
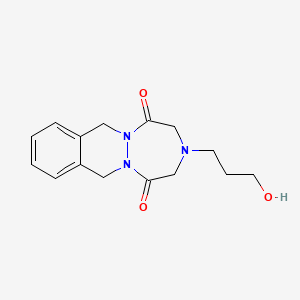
![6,7-Dihydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921136.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(3-thienyl)-](/img/structure/B12921140.png)
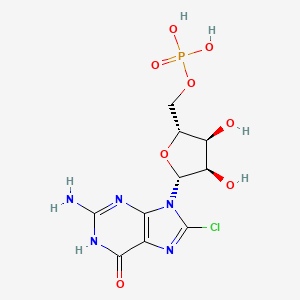
![2-(Propan-2-yl)[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12921149.png)

